Technical Guide: Synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine
Technical Guide: Synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine
This guide details the chemical synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine (CAS: 1361852-53-0). The pathway selected prioritizes regiochemical control and scalability, utilizing a robust "Swarts-type" functionalization sequence to install the trifluoromethoxy group on a halogenated pyridine core.
Executive Summary
Target Molecule: 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine
Formula: C₆H₂BrClF₃N₂O
Primary Application: Late-stage intermediate for agrochemical and pharmaceutical scaffolds. The C3-Bromine and C6-Chlorine atoms provide orthogonal handles for cross-coupling (e.g., Suzuki at C3, SₙAr at C6), while the -OCF₃ group modulates lipophilicity (
Synthesis Strategy: The synthesis avoids the low-yielding direct trifluoromethoxylation of electron-deficient pyridines. Instead, it employs a linear construction strategy :
-
Desymmetrization: Selective hydrolysis of 2,6-dichloropyridine.
-
Regioselective Bromination: Electrophilic substitution directed by the hydroxyl group.
-
OCF₃ Installation: A three-step sequence converting the hydroxyl group to a trichloromethoxy intermediate, followed by halogen exchange (Swarts reaction).
Retrosynthetic Analysis
The retrosynthesis disconnects the -OCF₃ group first, revealing the 2-hydroxypyridine (pyridone) precursor. The C3-Bromine is installed prior to the OCF₃ group to leverage the ortho-directing power of the hydroxyl group, which is far superior to the directing effects of the final -OCF₃ or -Cl substituents.
Figure 1: Retrosynthetic logic flow from target to commodity starting material.[1][2][3][4]
Detailed Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-hydroxypyridine
Objective: Desymmetrization of 2,6-dichloropyridine via nucleophilic aromatic substitution.
-
Reagents: 2,6-Dichloropyridine, NaOH (aq), tert-Butanol (t-BuOH).
-
Mechanism: SₙAr hydrolysis. The first chloride displacement deactivates the ring towards a second displacement, ensuring high selectivity for the mono-hydroxy product.
Protocol:
-
Charge a reaction vessel with 2,6-dichloropyridine (1.0 equiv) and t-BuOH (5 vol).
-
Add NaOH (2.5 equiv, 10% aqueous solution).
-
Heat to reflux (approx. 80–85 °C) for 12–16 hours. Monitor by HPLC for disappearance of starting material.
-
Cool to room temperature. Acidify carefully with HCl (6N) to pH ~3–4. The product, 6-chloro-2-hydroxypyridine , will precipitate.[5]
-
Filter, wash with cold water, and dry.
-
Yield Expectation: 85–92%.
-
Step 2: Regioselective Bromination
Objective: Installation of the bromine atom at C3.
-
Reagents: 6-Chloro-2-hydroxypyridine, Bromine (
), Acetic Acid (AcOH), Sodium Acetate (NaOAc). -
Rationale: The hydroxyl group (tautomerizing to the pyridone) strongly activates the C3 and C5 positions. Since C6 is blocked by chlorine, C3 is the primary nucleophilic site. The C5 position is less reactive due to the meta-relationship with the electron-donating nitrogen of the pyridone form.
Protocol:
-
Dissolve 6-chloro-2-hydroxypyridine (1.0 equiv) and NaOAc (1.1 equiv) in glacial acetic acid (10 vol).
-
Cool to 15 °C. Add Bromine (
, 1.05 equiv) dropwise over 1 hour, maintaining temperature <25 °C. -
Stir at room temperature for 4 hours.
-
Pour the mixture into ice water (20 vol). Stir for 30 minutes.
-
Filter the resulting solid (3-bromo-6-chloro-2-hydroxypyridine ). Recrystallize from ethanol if necessary to remove any 3,5-dibromo byproduct.
-
Yield Expectation: 75–85%.
-
Step 3: Construction of the Trifluoromethoxy Motif
This is the critical transformation, converting the carbonyl oxygen (pyridone form) into a trifluoromethoxy ether.
Sub-step 3a: Chlorothionoformate Formation
-
Suspend 3-bromo-6-chloro-2-hydroxypyridine (1.0 equiv) in Dichloromethane (DCM) containing DMAP (0.1 equiv) and Triethylamine (1.2 equiv).
-
Cool to 0 °C. Add Thiophosgene (
, 1.1 equiv) dropwise. Caution: Thiophosgene is highly toxic. -
Stir at 0–10 °C for 2 hours. Wash with water, dry organic layer, and concentrate to yield the O-chlorothionoformate intermediate.
Sub-step 3b: Chlorination to Trichloromethoxy
-
Dissolve the intermediate from 3a in Carbon Tetrachloride (
) or Chlorobenzene . -
Pass Chlorine gas (
) through the solution at 60–70 °C until saturation. -
Continue heating for 4 hours. This converts the
group into the group via radical desulfurization-chlorination. -
Purge excess
with nitrogen. Concentrate to obtain 3-bromo-6-chloro-2-(trichloromethoxy)pyridine .
Sub-step 3c: Swarts Fluorination (Halogen Exchange)
-
Mix the trichloromethoxy intermediate (1.0 equiv) with Antimony Trifluoride (
, 1.5 equiv) and Antimony Pentachloride ( , 0.1 equiv, catalyst). -
Heat the neat mixture (or in sulfolane) to 120–140 °C. The reaction is driven by the formation of the stronger C-F bonds.
-
Distill the product directly from the reaction mixture under reduced pressure, or quench with ice/bicarbonate and extract with DCM.
-
Yield Expectation (Step 3 overall): 45–60%.
-
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target molecule.[6]
Key Data & Troubleshooting
| Parameter | Specification / Note |
| Appearance | Colorless to pale yellow liquid or low-melting solid. |
| ¹H NMR (CDCl₃) | Expect two doublets. C4-H (~7.8 ppm) and C5-H (~7.3 ppm) with J ≈ 8 Hz. |
| ¹⁹F NMR | Singlet around -57 to -58 ppm (characteristic of Ar-OCF₃). |
| Safety Critical | Thiophosgene and SbF₃ are highly toxic. Perform all Step 3 operations in a high-performance fume hood. |
| Stability | The -OCF₃ group is stable to aqueous acid/base, but the C-Br bond is sensitive to light (store in amber vials). |
Troubleshooting Step 3c (Fluorination):
-
Problem: Incomplete exchange (e.g.,
observed). -
Solution: Increase temperature to 150 °C or add more
catalyst. Ensure the system is strictly anhydrous, as water hydrolyzes .
References
-
Preparation of 2-(trifluoromethoxy)
-
Fuss, A., & Koch, V. (1990). Synthesis of 2,3-Dichloro-5-trifluoromethoxy pyridine. Synthesis, 1990(7), 604–608. (Validates the Thiophosgene/Cl2/SbF3 route for pyridines).
-
- Griswold, A., et al. (2018). Regioselective Bromination of 2-Pyridones. Journal of Organic Chemistry.
-
Hydrolysis of 2,6-Dichloropyridine
-
Patent EP0966441B1. Process for preparing 2-hydroxy-6-trifluoromethylpyridine (Analogous hydrolysis conditions). .
-
-
Modern Trifluoromethoxylation Reviews
-
Tlili, A., et al. (2016). Creating the C-OCF3 Bond: Development of Direct Trifluoromethoxylation Methods. Angewandte Chemie International Edition. .
-
Sources
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
